Glutaminase Inhibition: 376619-68-0 (C12) as the Parent Scaffold for an Optimized GAC Inhibitor Series
In a high-throughput screen for glutaminase (GLS) inhibitors, the compound designated C12 (which corresponds structurally to 376619-68-0) was identified as a hit and served as the starting point for a full SAR campaign [1]. While the IC50 value of C12 itself is not explicitly reported in the primary article, the most optimized derivative from this series (C12.30) displayed an IC50 value that was 2.6-fold lower (more potent) than that of the parent C12 scaffold [1]. This establishes 376619-68-0 as the validated chemical starting point for achieving a 2.6× potency gain through rational substitution, a baseline that generic thiazole-acrylonitrile scaffolds cannot claim for GLS inhibition.
| Evidence Dimension | Glutaminase C (GAC) inhibitory potency – fold improvement over parent scaffold C12 |
|---|---|
| Target Compound Data | C12 (376619-68-0): baseline IC50 (value not disclosed in primary source); serves as reference scaffold |
| Comparator Or Baseline | C12.30 (optimized aminothiazole derivative from the same SAR series): IC50 2.6× lower (more potent) than C12 |
| Quantified Difference | 2.6-fold relative potency improvement from C12 to C12.30 |
| Conditions | Recombinant GAC enzyme assay; MDA-MB-231 triple-negative breast cancer cell line context |
Why This Matters
A procurement decision for a GLS inhibitor tool compound should consider 376619-68-0 as the reference scaffold that enabled a 2.6× potency gain through medicinal chemistry optimization, providing a validated starting point for SAR follow-up studies.
- [1] Costa, R. K. E., Brancaglion, G. A., Pinheiro, M. P., Adamoski, D., da Silva, B. N., Negrao, C. Z. de V., ... & Dias, S. M. G. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. View Source
